N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

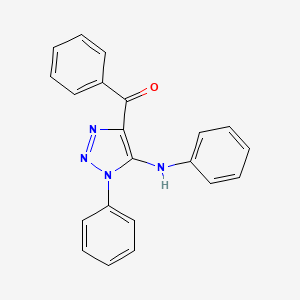

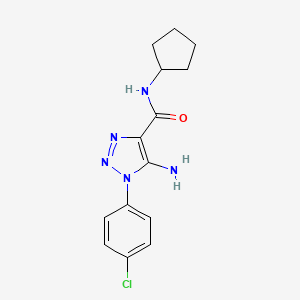

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide is a compound belonging to the class of benzohydrazone derivatives. These compounds are notable for their interesting chemical and physical properties, which make them subjects of extensive research in various fields of chemistry.

Synthesis Analysis

Benzohydrazones, including those similar to the subject compound, are typically synthesized via condensation reactions involving equivalent quantities of appropriate benzohydrazides and aldehydes in solvents like methanol. This method has been applied in the synthesis of various related hydrazone compounds (Ma, 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazones, including those similar to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, often features trans configurations with respect to the C=N double bonds. X-ray diffraction studies are commonly used to determine these structures, revealing aspects like unit cell dimensions and crystal systems (Yang, 2011).

Chemical Reactions and Properties

These compounds generally exhibit reactions characteristic of hydrazones and benzohydrazides. They often participate in hydrogen bonding and weak π...π interactions, which can influence their reactivity and interaction with other molecules (Lei et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Hydrazone compounds derived from benzohydrazides have been synthesized and characterized, showing moderate to high antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These compounds, including those similar to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, are stabilized by intermolecular hydrogen bonds and π···π stacking interactions, which could influence their antimicrobial efficacy (Lei et al., 2015).

Xanthine Oxidase Inhibitory Activity

Research on hydrazones, including those structurally related to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, has demonstrated xanthine oxidase inhibitory activities, which is significant in the treatment of conditions like gout. Docking simulations suggest these compounds bind effectively at the active site of xanthine oxidase, potentially offering a therapeutic mechanism (Han et al., 2022).

Photolabile Polymers for Materials Science

The o-nitrobenzyl group, a part of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, finds applications in the development of photolabile polymers. These materials can change properties upon irradiation, useful in creating photodegradable hydrogels, thin-film patterning, and bioconjugates. This versatility shows the compound's potential in polymer and materials science (Zhao et al., 2012).

Antioxidant Properties

Compounds synthesized from derivatives containing the dimethoxyphenol group, similar to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide, have shown significant antioxidant properties. These findings could be relevant in designing molecules to combat oxidative stress-related diseases (Ali, 2015).

Synthesis and Characterization

The synthesis of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide involves converting methylparaben to 4-hydroxybenzohydrazide, which is then reacted with substituted benzaldehydes. This process, along with antimicrobial activity assessment against Escherichia coli and Bacillus subtilis, illustrates the compound's practical synthesis route and biological relevance (Suzana et al., 2017).

Eigenschaften

IUPAC Name |

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O6/c1-24-14-7-10(12(19(22)23)8-15(14)25-2)9-17-18-16(21)11-5-3-4-6-13(11)20/h3-9,20H,1-2H3,(H,18,21)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFDAKPIDQIBQX-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)

![1-[(4-chlorophenyl)sulfonyl]indoline](/img/structure/B5522292.png)

![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522380.png)

![1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B5522390.png)